molecular formula C8H13NO5S B7953550 [3-(Methoxymethyl)phenyl]amine sulfate (salt)

[3-(Methoxymethyl)phenyl]amine sulfate (salt)

Cat. No.: B7953550
M. Wt: 235.26 g/mol
InChI Key: HSAACRCAELVCGJ-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)phenyl]amine sulfate (salt) is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the phenyl ring is substituted with a methoxymethyl group at the meta position. This compound is often used in pharmaceutical and chemical research due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)phenyl]amine sulfate (salt) typically involves the reaction of 3-(methoxymethyl)aniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The general reaction scheme is as follows:

    Starting Material: 3-(Methoxymethyl)aniline

    Reagent: Sulfuric acid (H2SO4)

    Reaction Conditions: The reaction is usually conducted at a low temperature to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of [3-(Methoxymethyl)phenyl]amine sulfate (salt) involves large-scale synthesis using automated reactors. The process includes:

    Batch Processing: Where the reactants are mixed in a reactor and allowed to react over a specified period.

    Continuous Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)phenyl]amine sulfate (salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Various substituted anilines

Scientific Research Applications

[3-(Methoxymethyl)phenyl]amine sulfate (salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)phenyl]amine sulfate (salt) involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)aniline
  • 3-Methylaniline
  • 3-Methoxyphenylamine

Uniqueness

[3-(Methoxymethyl)phenyl]amine sulfate (salt) is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-(methoxymethyl)aniline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.H2O4S/c1-10-6-7-3-2-4-8(9)5-7;1-5(2,3)4/h2-5H,6,9H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAACRCAELVCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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